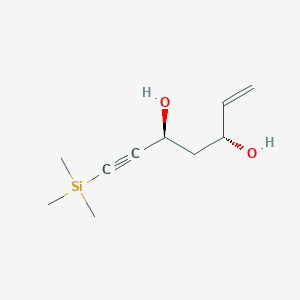
(3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol is a synthetic organic compound characterized by its unique structure, which includes a trimethylsilyl group attached to a hept-1-en-6-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol involves several steps, starting from readily available precursors. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Addition of Trimethylsilyl Group: The alkyne is treated with trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilyl group.
Formation of the Hept-1-en-6-yne Backbone: The intermediate is then subjected to a series of reactions, including hydroboration-oxidation and subsequent functional group transformations, to form the hept-1-en-6-yne backbone.
Introduction of Hydroxyl Groups: The final step involves the selective introduction of hydroxyl groups at the 3 and 5 positions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
(3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and facilitate its interaction with enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5R)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol: A stereoisomer with different spatial arrangement of atoms.
(3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol: Another stereoisomer with distinct properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Propriétés
Formule moléculaire |
C10H18O2Si |
|---|---|
Poids moléculaire |
198.33 g/mol |
Nom IUPAC |
(3R,5S)-7-trimethylsilylhept-1-en-6-yne-3,5-diol |
InChI |
InChI=1S/C10H18O2Si/c1-5-9(11)8-10(12)6-7-13(2,3)4/h5,9-12H,1,8H2,2-4H3/t9-,10+/m0/s1 |
Clé InChI |
KFCJHEYEIRBOSM-VHSXEESVSA-N |
SMILES isomérique |
C[Si](C)(C)C#C[C@H](C[C@H](C=C)O)O |
SMILES canonique |
C[Si](C)(C)C#CC(CC(C=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



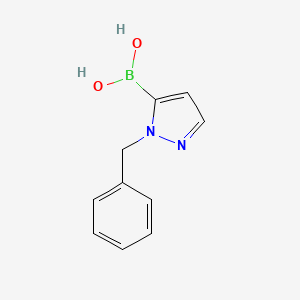



![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
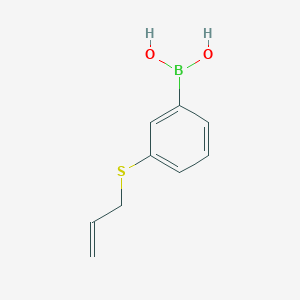
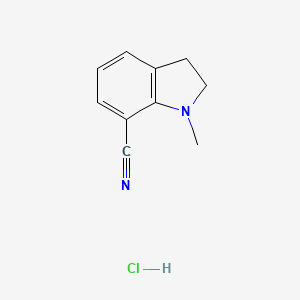

![2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine](/img/structure/B11901936.png)
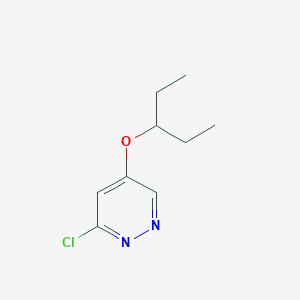
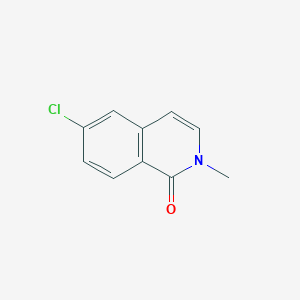

![1-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B11901981.png)
